molecular formula C18H14F3N3O3S B2409204 N-([2,3'-bipyridin]-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2034441-44-4

N-([2,3'-bipyridin]-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2409204
CAS RN: 2034441-44-4
M. Wt: 409.38
InChI Key: NOEPVWWAORTILD-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethoxy group might increase the compound’s lipophilicity .

Scientific Research Applications

Antimicrobial and Anticancer Properties

A significant body of research focuses on the synthesis and characterization of sulfonamide derivatives for potential antimicrobial and anticancer applications. For instance, novel derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showing promising results against human tumor cell lines and specific viral enzymes (Küçükgüzel et al., 2013). Another study revealed the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists, highlighting their potential in treating diseases like uterine leiomyoma and breast cancer (Yamada et al., 2016).

Catalytic and Synthetic Applications

Sulfonamides have also been explored for their catalytic applications, with research detailing the use of sulfonamide-based catalysts for transfer hydrogenation reactions. These studies demonstrate how sulfonamide derivatives can facilitate various chemical transformations, providing new pathways for synthetic chemistry (Ruff et al., 2016).

DNA Binding and Biological Activity

Research into mixed-ligand copper(II)-sulfonamide complexes has shown that these compounds can bind to DNA and exhibit significant genotoxicity and anticancer activity. Such studies are crucial for understanding how sulfonamide derivatives interact at a molecular level and their potential therapeutic applications (González-Álvarez et al., 2013).

Antimalarial Prototypes

The design and synthesis of new sulfonamide derivatives targeting antimalarial activity highlight the versatility of these compounds in addressing global health challenges. A rational approach led to the creation of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives, showcasing a promising direction for antimalarial drug development (Boechat et al., 2011).

properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c19-18(20,21)27-15-7-1-2-8-16(15)28(25,26)24-12-14-6-4-10-23-17(14)13-5-3-9-22-11-13/h1-11,24H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEPVWWAORTILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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